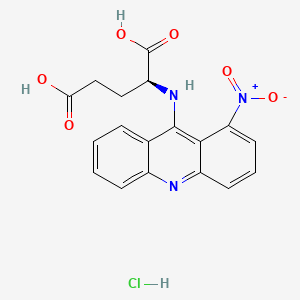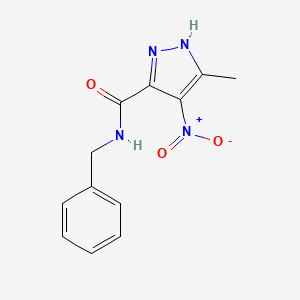
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- typically involves the cyclization of suitable precursors. One common method involves the condensation of hydrazine derivatives with β-keto esters or diketones, followed by nitration and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as silver or copper, and the reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions, influencing its activity and selectivity .
Comparaison Avec Des Composés Similaires
- 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-
- 1H-Pyrazole-3-carboxamide, 5-methyl-4-amino-
- 1H-Pyrazole-3-carboxamide, 5-methyl-4-chloro-
Uniqueness: 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of the nitro group and the phenylmethyl substituent enhances its potential for diverse applications compared to other similar compounds .
Propriétés
Numéro CAS |
80030-79-1 |
|---|---|
Formule moléculaire |
C12H12N4O3 |
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
N-benzyl-5-methyl-4-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O3/c1-8-11(16(18)19)10(15-14-8)12(17)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,17)(H,14,15) |
Clé InChI |
HPYOXONPVXSOEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


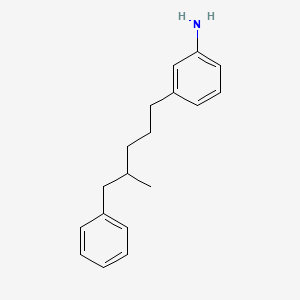
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
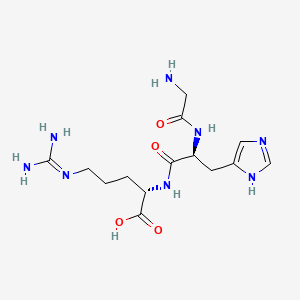

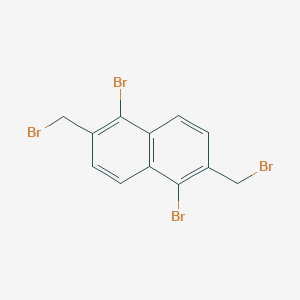
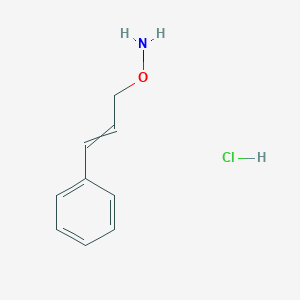

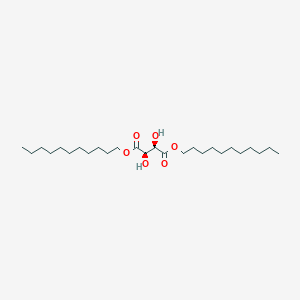
![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
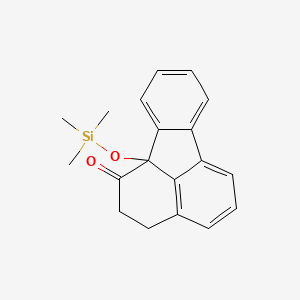
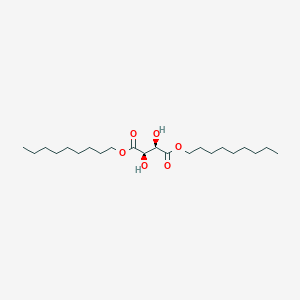
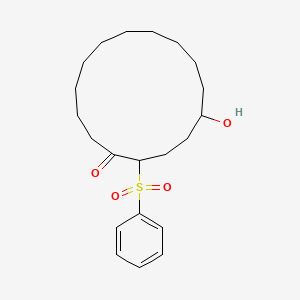
![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
